molecular formula C8H15NO B1452489 2-Cyclobutylmorpholine CAS No. 1219844-05-9

2-Cyclobutylmorpholine

Cat. No. B1452489
M. Wt: 141.21 g/mol
InChI Key: YTPPDLPMYCHVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylmorpholine is a chemical compound with the molecular weight of 141.21 . It is typically stored at room temperature and has a physical form of a liquid .


Molecular Structure Analysis

The IUPAC name for 2-Cyclobutylmorpholine is the same as its common name . Its InChI code is 1S/C8H15NO/c1-2-7(3-1)8-6-9-4-5-10-8/h7-9H,1-6H2 .

Scientific Research Applications

Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids, which are structurally related to 2-Cyclobutylmorpholine, highlights their significant antimicrobial, antibacterial, antitumor, and other activities. These compounds, found in both terrestrial and marine species, are considered an important source of leads for drug discovery due to their wide range of biological activities. The study emphasizes the potential of cyclobutane-containing alkaloids in pharmaceutical research, suggesting a similar scope for research into 2-Cyclobutylmorpholine's applications (Sergeiko et al., 2008).

Cyclodextrins in Drug Delivery

Cyclodextrins are another related area of research with implications for 2-Cyclobutylmorpholine. These cyclic oligosaccharides are known for their ability to form inclusion complexes with various molecules, enhancing drug solubility, stability, and bioavailability. This property is particularly beneficial in the development of novel drug delivery systems, such as liposomes, microspheres, microcapsules, and nanoparticles. The applications of cyclodextrins in drug delivery systems highlight the potential for 2-Cyclobutylmorpholine to be used similarly, especially in improving the pharmacokinetic profiles of drugs (Challa et al., 2005).

properties

IUPAC Name

2-cyclobutylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-9-4-5-10-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPDLPMYCHVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708999
Record name 2-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylmorpholine

CAS RN

1219844-05-9
Record name 2-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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